molecular formula C6H8N2 B12625048 2-Methyl-1H-1,3-diazepine CAS No. 922179-96-2

2-Methyl-1H-1,3-diazepine

Cat. No.: B12625048
CAS No.: 922179-96-2
M. Wt: 108.14 g/mol
InChI Key: FLBQYLRGEMXFCZ-UHFFFAOYSA-N
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Description

2-Methyl-1H-1,3-diazepine is a heterocyclic compound containing a seven-membered ring with two nitrogen atoms. This compound is part of the diazepine family, which is known for its wide range of therapeutic and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-1,3-diazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an activated methylene compound with arylglyoxal monohydrates or salicylaldehyde in ethanol under reflux conditions can yield the desired diazepine structure . This method is advantageous due to its mild reaction conditions and the absence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free conditions and the use of specific catalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-1,3-diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

2-Methyl-1H-1,3-diazepine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-1,3-diazepine involves its interaction with specific molecular targets and pathways. In the central nervous system, it may interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Properties

CAS No.

922179-96-2

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2-methyl-1H-1,3-diazepine

InChI

InChI=1S/C6H8N2/c1-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)

InChI Key

FLBQYLRGEMXFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC=CN1

Origin of Product

United States

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